Foliglurax dihydrochloride
Description
Significance of Glutamatergic Systems in Central Nervous System Function
The glutamatergic system is fundamental to the operation of the central nervous system (CNS), with glutamate (B1630785) serving as the primary excitatory neurotransmitter. nih.govphysio-pedia.comclevelandclinic.org This system is integral to a vast array of physiological functions, including learning, memory, and synaptic plasticity—the ability of synapses to strengthen or weaken over time, which is crucial for cognitive processes. physio-pedia.comclevelandclinic.orgnih.gov Glutamate exerts its effects by acting on a variety of receptors located on neurons and glial cells throughout the brain and spinal cord. nih.govnih.gov The precise regulation of glutamate concentrations in the extracellular space is critical, as an imbalance can lead to neuronal damage or death through a process known as excitotoxicity. clevelandclinic.orguzh.ch Consequently, dysfunction within the glutamatergic system has been implicated in a range of neurological and psychiatric conditions. nih.govclevelandclinic.orgnews-medical.net
Overview of Metabotropic Glutamate Receptors (mGluRs) and Subtypes
Metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors (GPCRs) that play a crucial modulatory role in the CNS. news-medical.netabcam.cnwikipedia.org Unlike their ionotropic counterparts, which form ion channels and mediate fast synaptic transmission, mGluRs activate intracellular biochemical cascades to modulate synaptic activity and neuronal excitability. abcam.cnwikipedia.orgguidetopharmacology.org There are eight subtypes of mGluRs (mGluR1-8), which are categorized into three groups based on their sequence homology, pharmacological profiles, and signal transduction pathways. news-medical.netabcam.cnguidetopharmacology.org
Group I includes mGluR1 and mGluR5. They are typically located postsynaptically and their activation generally leads to increased neuronal excitability. news-medical.netabcam.cn
Group II consists of mGluR2 and mGluR3. news-medical.netabcam.cn
Group III comprises mGluR4, mGluR6, mGluR7, and mGluR8. news-medical.netabcam.cn
Groups II and III are generally found on presynaptic terminals, and their activation tends to suppress neuronal excitability by inhibiting the release of neurotransmitters. news-medical.netabcam.cnnih.gov
| Group | Receptor Subtypes | Primary Signaling Mechanism | Typical Location | General Function |
|---|---|---|---|---|
| Group I | mGluR1, mGluR5 | Coupled to Gq; activate Phospholipase C (PLC) | Postsynaptic | Increase neuronal excitability |
| Group II | mGluR2, mGluR3 | Coupled to Gi/o; inhibit adenylyl cyclase | Presynaptic | Decrease neurotransmitter release |
| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Coupled to Gi/o; inhibit adenylyl cyclase | Presynaptic | Decrease neurotransmitter release |
Group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are linked to Gi/o proteins. guidetopharmacology.orguni-regensburg.de Their activation leads to the inhibition of adenylyl cyclase, which in turn reduces the formation of cyclic AMP (cAMP) and limits the activity of downstream signaling pathways. abcam.cnguidetopharmacology.org This mechanism primarily results in the presynaptic inhibition of neurotransmitter release. nih.govuni-regensburg.de
The distribution of Group III mGluRs varies by subtype. mGluR6 is uniquely concentrated in the retina. abcam.cnnih.govnih.gov mGluR7 is widely distributed throughout the brain, while mGluR8 is found at lower levels in specific areas like the hippocampus and hypothalamus. abcam.cnnih.gov mGluR4 is notably abundant in key areas of the basal ganglia, such as the striatum and globus pallidus, as well as the cerebellum, thalamus, and hypothalamus, but is found only in the brain. wikipedia.orgnih.govaddextherapeutics.com This specific localization points to its distinct roles in motor control and other neurological processes. addextherapeutics.com
The basal ganglia are a group of interconnected brain nuclei critical for motor control. nih.gov Within this circuitry, mGluR4 is highly expressed at the presynaptic terminals of the striatopallidal pathway, which is a key component of the "indirect pathway" of motor control. nih.govnih.govpnas.orggrantome.com In neurological conditions such as Parkinson's disease, the degeneration of dopamine (B1211576) neurons leads to overactivity in this indirect pathway, characterized by excessive release of the inhibitory neurotransmitter GABA from the striatum to the globus pallidus externa (GPe). nih.gov
Activation of mGluR4 at this synapse inhibits the release of GABA. nih.govnih.govpnas.org This reduction in inhibitory transmission is theorized to help normalize the function of the basal ganglia circuit. nih.govnih.gov By decreasing the excessive inhibitory signals, mGluR4 activation can disinhibit GPe neurons, which may help restore the balance between the direct and indirect pathways that is disrupted in parkinsonian states. nih.gov Research using rodent and primate models has demonstrated that activating mGluR4 can alleviate motor symptoms, supporting its crucial role in modulating basal ganglia function. nih.govpnas.org
Classification and Distribution of Group III mGluRs
Rationale for mGluR4 as a Research Target in Neurological Disorders
The specific distribution of mGluR4 in brain regions vital for motor control, combined with its function in modulating neurotransmitter release, makes it a compelling research target for neurological disorders, particularly Parkinson's disease. addextherapeutics.comtandfonline.com Targeting mGluR4 offers a non-dopaminergic approach to treatment, which is significant because current dopamine-replacement therapies often lead to diminishing efficacy and severe side effects over time. pnas.orgtandfonline.com By modulating the overactive glutamatergic and GABAergic pathways, mGluR4 activation has the potential to restore balance within the basal ganglia motor circuit. addextherapeutics.compnas.org Furthermore, preclinical studies suggest that mGluR4 activation may have neuroprotective effects, potentially slowing the progression of neuronal degeneration. tandfonline.comfrontiersin.org
A key strategy in targeting mGluR4 involves the use of Positive Allosteric Modulators (PAMs). nih.gov Unlike traditional agonists that directly bind to and activate the receptor's primary (orthosteric) site, PAMs bind to a different, allosteric site. nih.govpnas.org On their own, PAMs typically have little to no activity at the receptor. nih.gov Instead, they enhance the receptor's response to the endogenous agonist, which in this case is glutamate. nih.govtandfonline.com
This approach has several theoretical advantages. It allows for a more refined modulation of receptor activity that is dependent on the natural, physiological release of glutamate, potentially preserving the temporal and spatial dynamics of normal synaptic transmission. addextherapeutics.com This can lead to a more favorable profile compared to direct agonists, which activate the receptor continuously and non-selectively. pnas.org Furthermore, allosteric sites are often less conserved across receptor subtypes than orthosteric sites, enabling the development of highly selective compounds that target only mGluR4, thus minimizing off-target effects. addextherapeutics.comnih.gov
The exploration of mGluR4 as a therapeutic target was initially hindered by a lack of selective ligands. uni-regensburg.deacs.org Early research relied on group-unselective agonists, such as L-AP4, which activate multiple Group III mGluRs, making it difficult to isolate the specific functions of mGluR4. nih.govpnas.org
A significant breakthrough came with the discovery of the first selective mGluR4 PAMs. A key early compound was (-)-PHCCC, which was identified as a selective positive allosteric modulator for mGluR4. uni-regensburg.denih.govacs.org Although it had limitations, (-)-PHCCC provided crucial proof-of-concept in preclinical models, demonstrating that allosteric modulation of mGluR4 could produce antiparkinsonian effects. nih.govpnas.org This discovery spurred further research to develop improved PAMs with better potency and drug-like properties. addextherapeutics.comacs.org
This line of research led to the development of next-generation compounds, including Foliglurax (B1653653) (also known as PXT002331). wikipedia.orgacs.org Foliglurax was developed as a highly selective, brain-penetrant mGluR4 PAM with improved potency. targetmol.commedchemexpress.com It advanced into clinical trials for Parkinson's disease. wikipedia.orgnih.gov While a Phase II study found the compound to be generally safe, it did not achieve a significant improvement over placebo on the primary endpoints related to motor complications. nih.govnih.gov
| Compound Name | Type of Ligand | Key Research Finding |
|---|---|---|
| L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) | Group III mGluR Agonist | An early, non-selective tool used to establish the role of Group III mGluRs in reducing neurotransmitter release. nih.govpnas.org |
| (-)-PHCCC | mGluR4 PAM | The first selective mGluR4 PAM, providing proof-of-concept that allosteric modulation could have antiparkinsonian effects. uni-regensburg.denih.govpnas.org |
| ADX88178 | mGluR4 PAM | A potent and selective mGluR4 PAM that showed efficacy in rodent models of Parkinson's disease and anxiety. addextherapeutics.com |
| Foliglurax (PXT002331) | mGluR4 PAM | A brain-penetrant mGluR4 PAM that advanced to Phase II clinical trials for Parkinson's disease. wikipedia.orgnih.govspringer.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFSBHGWAUQIN-DUOAXNJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883329-51-8 | |
| Record name | Foliglurax dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOLIGLURAX DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Medicinal Chemistry of Foliglurax Dihydrochloride As a Research Compound
Genesis of Chromenone Oxime Scaffold in mGluR4 PAM Development
The development of Foliglurax (B1653653) dihydrochloride (B599025) is rooted in the exploration of the chromenone oxime scaffold for creating mGluR4 positive allosteric modulators (PAMs). tandfonline.com The initial breakthrough in this area was the discovery of (-)-PHCCC, which was the first mGluR4 PAM to be evaluated in preclinical models. nih.govacs.orgtandfonline.com Although (-)-PHCCC showed activity, its inability to cross the blood-brain barrier limited its therapeutic potential. tandfonline.com Nevertheless, the chromenone oxime core of (-)-PHCCC served as a crucial starting point and a privileged scaffold for the development of new mGluR4 PAMs. tandfonline.com Medicinal chemistry efforts centered around this scaffold aimed to improve properties like brain penetration and potency, ultimately leading to the discovery of a novel chromenone-oxime series with enhanced characteristics. acs.org
Structure-Activity Relationship (SAR) Studies Leading to Foliglurax Dihydrochloride
The journey from the initial scaffold to this compound involved extensive structure-activity relationship (SAR) studies. These studies systematically explored how modifications to different parts of the molecule affected its potency and selectivity as an mGluR4 PAM.
The chemical structure of this compound is characterized by three key moieties: a chromenone core, a thienopyridine group, and a morpholine (B109124) ring. wikipedia.org The chromenone oxime serves as the central scaffold. tandfonline.com The thieno[3,2-c]pyridine (B143518) moiety is a critical component for the compound's activity. hodoodo.com The morpholine group, attached via a propyl linker to the chromenone core, was introduced to enhance properties such as solubility. wikipedia.orgresearchgate.net
SAR studies revealed that even small structural changes could have a significant impact on the compound's activity. For instance, removing the chiral centers of the initial lead compound, (-)-PHCCC, and replacing the amide group were key strategies to simplify the scaffold and improve brain penetration. acs.org The introduction of a 3-isoquinoline moiety at the 2-position of the chromenone was a significant step in enhancing potency. tandfonline.com Further modifications, such as the introduction of polar groups at the 6-position of the chromenone, were investigated to improve solubility. researchgate.net It was found that a bicyclic heterocycle with a precisely positioned nitrogen atom was crucial for activity, but this part of the molecule was sensitive to further substitutions. acs.org For example, methyl substitution of a related analog prevented mGluR4 PAM activity. acs.org Modifications to the oxime function itself, such as changing it to a keto function or substituting it with a methyl group, resulted in inactive molecules. acs.org
The following table summarizes the impact of some key structural modifications on mGluR4 PAM activity:
| Compound/Modification | Key Structural Feature | mGluR4 PAM Activity (EC50) | Reference |
| (-)-PHCCC | Cyclopropane and amide moieties | ~14.2 μM (for analogue 1 without cyclopropane) | acs.org |
| Analogue with 3-isoquinoline moiety | Aryl group at the 2-position | Potent | tandfonline.com |
| Compound 22 | Keto function instead of oxime | Inactive | acs.org |
| Compound 23 | Methyl-substituted oxime | Inactive | acs.org |
| Compound 40 | Morpholine-ethoxy group at position 6 | Potent and improved water solubility | nih.govacs.org |
| Foliglurax (PXT002331/Compound 60) | Thienopyridine and morpholine-propyl group | 79 nM | medchemexpress.commedchemexpress.comglpbio.comglpbio.com |
This table is for illustrative purposes and represents a selection of findings from the research.
A primary goal of the medicinal chemistry program was to develop analogs that could effectively penetrate the central nervous system (CNS). This was a major limitation of early compounds like (-)-PHCCC. tandfonline.com The optimization process focused on creating molecules with improved pharmacokinetic profiles, including the ability to cross the blood-brain barrier. The introduction of a solubilizing group off the 6-position of the chromenone was one strategy employed. tandfonline.com This led to the identification of compounds like compound 40, which demonstrated good water solubility and CNS penetration in animal models. nih.govacs.org Further refinement of this series resulted in Foliglurax (compound 60), which exhibited an even better pharmacokinetic profile after oral administration, making it a suitable candidate for clinical development. nih.govacs.orgacs.org
Impact of Structural Modifications on mGluR4 Potency and Selectivity for Research Probes
Evolution from Precursor Compounds to this compound (PXT002331)
The development of this compound was an evolutionary process that began with the pharmacological tool (-)-PHCCC. nih.govacs.org Recognizing the limitations of (-)-PHCCC, researchers undertook a medicinal chemistry program to improve upon its scaffold. acs.org This effort led to the identification of an intermediate compound, designated as compound 40 (PXT001687), which was a potent and selective mGluR4 PAM with good water solubility and activity in preclinical models. nih.govacs.org Building on the success of compound 40, a close analog, compound 60, was developed. nih.govacs.org This new compound, which would later be named Foliglurax (PXT002331), demonstrated an improved pharmacokinetic profile, particularly after oral administration. nih.govacs.orgacs.org Based on its favorable and unique preclinical profile, Foliglurax was selected as a candidate for clinical development. nih.govacs.orgacs.org
Synthetic Methodologies for this compound and Research Analogs
The synthesis of Foliglurax and its analogs generally involves multi-step sequences. While specific, detailed synthetic schemes are often proprietary, the published literature provides insights into the general approaches. The synthesis of the chromenone oxime scaffold is a key part of the process. tandfonline.com The preparation of various analogs for SAR studies required the development of flexible synthetic routes that allowed for the introduction of different substituents at various positions of the core structure. For example, the synthesis of analogs with different polar groups at the 6-position of the chromenone would involve a common intermediate that could then be reacted with various amines or other polar fragments. researchgate.net The synthesis of compound 43, an analog of Foliglurax, was achieved in a two-step process using 4-methylpiperazine. acs.org
Molecular and Cellular Mechanisms of Foliglurax Dihydrochloride Action
Characterization of mGluR4 Allosteric Modulation by Foliglurax (B1653653) Dihydrochloride (B599025)
The potency and efficacy of foliglurax have been extensively characterized in in vitro settings using recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express human mGluR4. acs.org In these systems, foliglurax demonstrates potent activity, with an EC50 value of 79 nM. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.com Another study in HEK293 cells reported an EC50 of 46 ± 18 nM when assessed by its ability to potentiate the response of an EC20 concentration of glutamate (B1630785). acs.org As a PAM, foliglurax was found to amplify the effects of an EC20 glutamate concentration to 77 ± 2% of the maximal response to glutamate. acs.org When applied with an EC20 concentration of glutamate, foliglurax showed a maximal potentiation of approximately 450%.
Table 1: In Vitro Potency of Foliglurax in Recombinant HEK293 Cells Expressing Human mGluR4
| Parameter | Reported Value | Assay Condition | Source |
|---|---|---|---|
| EC50 | 79 nM | General PAM activity | medchemexpress.commedchemexpress.com |
| EC50 | 46 ± 18 nM | Potentiation of EC20 glutamate response (intracellular calcium) | acs.org |
| Maximal Potentiation | ~450% | Of EC20 glutamate response | |
| Efficacy | 77 ± 2% | Of maximal glutamate response (with EC20 glutamate) | acs.org |
Foliglurax functions by positively modulating the receptor's response to glutamate. acs.org It does not possess intrinsic agonist activity on its own but requires the presence of glutamate to exert its effects. acs.org The binding of foliglurax to the allosteric site induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This is demonstrated by a leftward shift in the glutamate concentration-response curve. acs.org For instance, in the presence of 3 μM foliglurax, the potency of glutamate for mGluR4 was increased by approximately 10-fold. acs.org This potentiation means that lower concentrations of glutamate are needed to elicit a response from the mGluR4 receptor.
As a member of the group III metabotropic glutamate receptors, mGluR4 primarily couples to the Gi/o family of G-proteins. nih.gov The activation of this signaling pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). acs.org Foliglurax has been shown to enhance the glutamate-induced inhibition of cAMP formation. acs.org In a functional assay measuring cAMP levels, foliglurax potentiated the response of human mGluR4 to an EC20 concentration of glutamate with a potency of 70 nM. acs.org This confirms that the allosteric modulation by foliglurax effectively engages the canonical Gi/o-coupled signaling cascade.
Modulatory Effects on Glutamate-Induced Receptor Activation
Receptor Selectivity Profile of Foliglurax Dihydrochloride
A key feature of foliglurax is its high selectivity for the mGluR4 subtype over other mGluR subtypes. medchemexpress.comnih.gov Extensive in vitro screening has shown that foliglurax has no significant modulatory activity on group I (mGluR1 and mGluR5) or group II (mGluR2 and mGluR3) mGluRs at concentrations up to 10 μM. acs.org Within the group III mGluRs, it was not active on mGluR7 and had only a very partial agonist effect on mGluR8 at high concentrations. acs.org This high degree of selectivity for mGluR4 minimizes the potential for off-target effects related to the modulation of other glutamate receptors. acs.orgnih.gov
Table 2: Selectivity Profile of Foliglurax Across mGluR Subtypes
| mGluR Subtype | Group | Observed Activity of Foliglurax (up to 10 µM) | Source |
|---|---|---|---|
| mGluR1 | I | No functional activity | acs.org |
| mGluR2 | II | No functional activity | acs.org |
| mGluR3 | II | No functional activity | acs.org |
| mGluR5 | I | No functional activity | acs.org |
| mGluR7 | III | No functional activity | acs.org |
| mGluR8 | III | Partial agonist activity at 10 µM | acs.org |
To further confirm its specificity, foliglurax was evaluated against other important central nervous system targets. At a concentration of 10 μM, foliglurax demonstrated no functional agonist, PAM, or antagonist activity on dopamine (B1211576) D1 and D2L receptors, or on the adenosine A2A receptor. acs.org This lack of interaction with key dopaminergic and adenosinergic receptors is significant, particularly in the context of its development for neurological disorders where these systems are implicated. acs.org
Specificity Among mGluR Subtypes (e.g., mGluR1, mGluR2, mGluR3, mGluR5, mGluR7, mGluR8)
Neurotransmitter System Modulation by this compound in Preclinical Models
This compound functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). wikipedia.orgspringer.commedchemexpress.eu Its mechanism of action is centered on the modulation of neurotransmitter systems, primarily through its interaction with presynaptic mGluR4. nih.govdomaintherapeutics.com
In preclinical models of Parkinson's disease, an overactivity of the corticostriatal glutamatergic pathway is a documented phenomenon. nih.govresearchgate.net Metabotropic glutamate receptor 4 is strategically located on the presynaptic terminals of these pathways. domaintherapeutics.com The activation of these presynaptic mGluR4s serves to inhibit the release of glutamate, which can help normalize neuronal activity within the basal ganglia. nih.govdomaintherapeutics.comresearchgate.net
Foliglurax, as an mGluR4 PAM, enhances the receptor's response to its endogenous ligand, glutamate. acs.org This potentiation leads to a more robust inhibition of glutamate release from the presynaptic terminals. nih.govdomaintherapeutics.com This mechanism is considered a key factor in the potential therapeutic effects observed in rodent models of Parkinson's disease. nih.govresearchgate.net For instance, research has demonstrated that selective activation of mGluR4 can be neuroprotective in experimental models of the disease. acs.org
| Compound | Receptor Target | Potency (EC50) | Reference |
|---|---|---|---|
| Foliglurax | Human mGluR4 | 79 nM | medchemexpress.commedchemexpress.com |
| ADX88178 | Human mGluR4 | 4 nM | researchgate.net |
| ADX88178 | Rat mGluR4 | 9 nM | researchgate.net |
| VU0361737 | Human mGluR4 | 240 nM | medchemexpress.com |
| VU0361737 | Rat mGluR4 | 110 nM | medchemexpress.com |
| VU0155041 | Human mGluR4 | 798 nM | medchemexpress.com |
| VU0155041 | Rat mGluR4 | 693 nM | medchemexpress.com |
Beyond its primary effect on glutamate, evidence suggests that Foliglurax may also modulate the release of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA). researchgate.net The activation of mGluR4 has been linked to the prevention of GABAergic release at synapses between striatal projection neurons and the globus pallidus, which can reduce the activity of the indirect pathway in the basal ganglia. researchgate.net This modulation of GABA release is another potential mechanism through which mGluR4 PAMs like Foliglurax could exert their effects in preclinical models. researchgate.net
Inhibition of Glutamate Release via Presynaptic mGluR4 Activation
Investigating the Role of mGluR Dimerization in this compound Activity
Metabotropic glutamate receptors are known to function as mandatory dimers, which can be either homodimers (composed of two identical subunits) or heterodimers (composed of two different subunits). elifesciences.orgmdpi.com The specific dimeric composition can influence the receptor's pharmacological properties and signaling. mdpi.com
Foliglurax is a selective positive allosteric modulator of mGluR4. wikipedia.orgdomaintherapeutics.com Its activity is characterized by its potentiation of the mGluR4 homodimer's response to glutamate. Studies have shown that some mGluR4 PAMs are highly selective for the mGluR4 homodimer. For example, the PAM VU0415374 primarily potentiates the mGluR4 homodimer. elifesciences.org The development of PAMs selective for the homodimeric mGluR4 has been suggested as a preferable strategy for certain therapeutic applications. elifesciences.org
Recent research has provided strong evidence for the existence of mGluR2/mGluR4 heterodimers in native cells, including neuronal cell lines and at the terminals of the lateral perforant path. elifesciences.org The formation of these heterodimers can alter the pharmacological response compared to their homodimeric counterparts. elifesciences.orgmdpi.com
Interestingly, not all mGluR4 PAMs affect the mGluR2/mGluR4 heterodimer in the same way. While the PAM VU0155041 was found to be active at both mGluR4 homodimers and mGluR2/mGluR4 heterodimers, other PAMs show selectivity for the homodimer. elifesciences.org This differential activity highlights a key aspect of mGluR pharmacology. In the case of the mGluR2/mGluR4 heterodimer, a fascinating asymmetry in signaling has been discovered: G-protein activation is mediated exclusively by the mGluR4 subunit's heptahelical domain. mdpi.comelifesciences.org This asymmetric transduction is an intrinsic property of the receptor complex. elifesciences.org The mGlu2 subunit, while not directly activating the G-protein in this context, allosterically potentiates the efficacy of the mGlu4 subunit. elifesciences.org This complex interplay within the heterodimer can be controlled by different allosteric modulators, opening new avenues for understanding and targeting mGluR signaling. elifesciences.org
| Modulator Type | Compound Example | Activity on mGlu2 Homodimer | Activity on mGlu4 Homodimer | Activity on mGlu2/mGluR4 Heterodimer | Reference |
|---|---|---|---|---|---|
| mGlu2 PAM | BINA | Potentiates | No effect | Very weak potentiation | elifesciences.org |
| mGlu4 PAM | VU0155041 | No effect | Potentiates | Potentiates | elifesciences.org |
| mGlu4 PAM | VU0415374 | No effect | Potentiates | Weak to no effect | elifesciences.org |
Preclinical Pharmacological Investigations of Foliglurax Dihydrochloride in Animal Models
Evaluation of Antiparkinsonian Effects in Rodent Models
The symptomatic efficacy of foliglurax (B1653653) has been assessed in several well-established rodent models of Parkinson's disease. These models are designed to mimic the motor deficits characteristic of the human condition, providing a platform to test the potential of therapeutic compounds to alleviate these symptoms.
Reversal of Haloperidol-Induced Catalepsy in Mice
Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, is known to induce catalepsy in rodents, a state of motor immobility that is considered a model for the akinesia and rigidity seen in Parkinson's disease. meliordiscovery.comnih.gov Studies have shown that foliglurax can dose-dependently reverse haloperidol-induced catalepsy in mice. acs.org This effect suggests that by modulating glutamatergic transmission, foliglurax can counteract the motor deficits resulting from dopamine receptor blockade. Another mGluR4 PAM, ADX88178, has also demonstrated the ability to reverse catalepsy induced by haloperidol in rats. researchgate.net
Impact on Motor Deficits in 6-Hydroxydopamine (6-OHDA) Lesion Models in Rats
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm that involves the neurotoxin-induced degeneration of dopaminergic neurons in one hemisphere of the brain, leading to quantifiable motor asymmetry. nih.govmeliordiscovery.com In 6-OHDA-lesioned rats, foliglurax has been shown to restore striatal synaptic plasticity when co-administered with L-DOPA. patsnap.com Specifically, this combination has been found to rescue striatal bidirectional plasticity and attenuate the intensity of L-DOPA-induced dyskinesia. patsnap.com Another study reported that in bilaterally 6-OHDA-lesioned rats, a different mGluR4 PAM, when administered with a sub-threshold dose of L-DOPA, led to a significant reversal in forelimb akinesia. doi.org Furthermore, research has indicated that allosteric potentiation of mGluR4 receptors in the substantia nigra pars compacta provided neuroprotective effects in the 6-OHDA rat model. researchgate.net
A study using a specific mGluR4 PAM, compound 40, in bilaterally 6-OHDA lesioned rats demonstrated a significant improvement in motor performance when co-administered with a subthreshold dose of L-DOPA. acs.org This combination was able to fully reverse the motor deficit to a level comparable to a high dose of L-DOPA alone, suggesting a L-DOPA-sparing effect. acs.org
Interactive Table: Effect of Foliglurax and L-DOPA on Motor Performance in 6-OHDA Lesioned Rats
| Treatment Group | Motor Performance Improvement | L-DOPA Sparing Effect |
| L-DOPA (high dose) | Full reversal of motor deficit | - |
| Compound 40 (mGluR4 PAM) + L-DOPA (subthreshold dose) | Full reversal of motor deficit | Significant |
| L-DOPA (subthreshold dose) | No significant improvement | - |
| Compound 40 (mGluR4 PAM) alone | No significant improvement | - |
Efficacy in MPTP-Lesioned Mouse Models of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is another cornerstone of Parkinson's disease research, causing selective destruction of dopaminergic neurons in the substantia nigra. nih.gov In MPTP-lesioned macaques, foliglurax (also referred to as PXT002331) dose-dependently alleviated parkinsonian symptoms such as bradykinesia, tremor, and poor posture when administered with a sub-optimal dose of L-DOPA. doi.org It also significantly improved the severity of dyskinesia in this model. doi.org
Effects in MitoPark Mouse Models
The MitoPark mouse is a genetic model of Parkinson's disease characterized by a progressive, adult-onset degeneration of the nigrostriatal dopamine system due to mitochondrial dysfunction. nih.govneurodegenerationresearch.eu In this model, treatment with the mGluR4 PAM ADX88178, in combination with a therapeutic dose of L-DOPA, potentiated locomotion. doi.org This finding suggests that enhancing mGluR4 signaling can improve motor function in the context of progressive, mitochondrially-driven neurodegeneration, particularly when combined with standard dopaminergic therapy.
Neuroprotective Properties of Foliglurax Dihydrochloride (B599025) in Animal Models
Beyond symptomatic relief, a critical area of investigation is the potential for disease-modifying effects, specifically the protection of vulnerable dopaminergic neurons from degeneration.
Protection of Dopaminergic Neurons in MPTP-Lesioned Mice
Studies have investigated the neuroprotective potential of foliglurax in the MPTP mouse model. nih.govnih.gov Research has shown that foliglurax can protect dopaminergic neurons in these mice. nih.gov One study found that a specific dose of foliglurax prevented the MPTP-induced decrease in dopamine and its metabolites, as well as the reduction in striatal dopamine transporter (DAT) specific binding. nih.gov This same dose also prevented the increase in glial fibrillary acidic protein (GFAP), a marker of astrogliosis, which is a response to neuronal injury. nih.gov These findings suggest that positive allosteric modulation of mGluR4 receptors with foliglurax provides neuroprotective effects in the MPTP mouse model of early Parkinson's disease. nih.gov The neuroprotective effects of other compounds, such as catalpol, have also been demonstrated in the MPTP model, where they mitigate the loss of dopaminergic neurons. frontiersin.org
Interactive Table: Neuroprotective Effects of Foliglurax in MPTP-Lesioned Mice
| Parameter | MPTP Lesion Effect | Foliglurax Treatment Effect |
| Striatal Dopamine Levels | Decrease | Prevention of Decrease |
| Striatal DAT Binding | Decrease | Prevention of Decrease |
| GFAP Levels (Astrogliosis) | Increase | Prevention of Increase |
| Dopaminergic Neuron Integrity | Compromised | Protected |
Modulation of Astrocytic (GFAP) and Microglial (Iba1) Markers of Neuroinflammation
Neuroinflammation is a key pathological feature of Parkinson's disease (PD), involving the activation of glial cells such as astrocytes and microglia. practicalneurology.com These cells, when activated, can contribute to the neurodegenerative process. practicalneurology.comscientificarchives.com Glial Fibrillary Acidic Protein (GFAP) is a well-established marker for reactive astrogliosis, a state where astrocytes undergo morphological and molecular changes in response to brain injury or disease. frontiersin.orgfrontiersin.org Ionized calcium-binding adapter molecule 1 (Iba1) is a protein specifically expressed in microglia and is upregulated during microglial activation. frontiersin.orgnih.govresearchgate.net The modulation of these markers is often used to assess the anti-inflammatory potential of therapeutic compounds. nih.gov
Preclinical studies have investigated the effect of foliglurax on these neuroinflammatory markers in animal models of Parkinson's disease. In a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which induces parkinsonian symptoms through dopaminergic neuron loss, foliglurax demonstrated a modulatory effect on astrocytic activation. nih.govresearchgate.netpatsnap.com MPTP-lesioned mice showed a significant increase in striatal GFAP levels, indicative of astrogliosis. nih.govresearchgate.net Treatment with a specific dose of foliglurax was found to prevent this increase, suggesting an attenuation of the astrocytic inflammatory response. nih.govresearchgate.netpatsnap.com Interestingly, in the same study, the levels of the microglial marker Iba1 were not significantly changed in the MPTP mice compared to controls, and foliglurax treatment did not alter Iba1 levels. nih.govresearchgate.net A negative correlation was observed between the dopamine content and GFAP levels, indicating a link between neuroprotection and the reduction of astrogliosis. nih.govresearchgate.net
These findings suggest that the neuroprotective effects of foliglurax may be partly mediated by its ability to modulate glial function, particularly by mitigating the reactive astrocytic response associated with neurodegeneration. nih.govpatsnap.com
Table 1: Effect of Foliglurax on Neuroinflammatory Markers in MPTP-Lesioned Mice
| Marker | Model | Effect of MPTP | Effect of Foliglurax Treatment | Reference |
|---|---|---|---|---|
| GFAP | MPTP Mouse | Increased Levels | Prevented Increase | nih.gov, researchgate.net |
| Iba1 | MPTP Mouse | Unchanged Levels | No Effect | nih.gov, researchgate.net |
Studies on Motor Complications in Preclinical Models
Long-term L-DOPA therapy, the standard treatment for Parkinson's disease, often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesia (LID). domaintherapeutics.comysioscapital.com A significant focus of preclinical research has been to find adjunctive therapies that can alleviate LID. Foliglurax, as a selective mGluR4 positive allosteric modulator (PAM), has been evaluated for its anti-dyskinetic properties in various animal models. domaintherapeutics.comnih.gov
In rodent models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, foliglurax has shown promise in reducing LID. nih.govresearchgate.net Studies have demonstrated that co-administration of foliglurax with L-DOPA can attenuate the intensity of dyskinetic movements. nih.govresearchgate.net This effect is believed to be linked to its ability to decrease excessive glutamate (B1630785) transmission in the basal ganglia and restore normal synaptic plasticity, which is disrupted in the dyskinetic state. nih.govnih.govresearchgate.net In vitro recordings from corticostriatal slices of these rats showed that foliglurax decreases spontaneous glutamatergic transmission. nih.govnih.govresearchgate.net
Investigations in non-human primate (NHP) models of Parkinson's disease, primarily MPTP-lesioned macaques, have also been conducted. nih.govdovepress.com Initial studies suggested that foliglurax could improve parkinsonian symptoms and reduce dyskinesia in these models. dovepress.com These findings provided a strong rationale for its clinical development. ysioscapital.com However, some more recent preclinical studies in both rats and marmosets, as well as subsequent clinical trials, have reported a lack of robust efficacy of mGluR4 PAMs, including foliglurax, in reducing established dyskinesia. patsnap.comresearchgate.net These conflicting results highlight the complexities of translating preclinical findings to clinical outcomes. researchgate.net
Table 2: Summary of Foliglurax Effects on L-DOPA-Induced Dyskinesia (LID)
| Animal Model | Key Findings | Reference |
|---|---|---|
| 6-OHDA Rat | Attenuated the intensity of L-DOPA-induced dyskinesia. | nih.gov, researchgate.net |
| Restored striatal bidirectional plasticity when co-administered with L-DOPA. | nih.gov, nih.gov | |
| MPTP Macaque | Showed initial improvement in dyskinesia. | dovepress.com |
| Rat and Marmoset | Later studies indicated a lack of robust effect in reducing established dyskinesia. | researchgate.net, patsnap.com |
An important therapeutic strategy in managing Parkinson's disease is to reduce the total daily dose of L-DOPA required for motor control, thereby potentially delaying or reducing the severity of motor complications like LID. ebi.ac.uk This is known as an "L-DOPA sparing" effect. Preclinical studies have explored the potential of mGluR4 PAMs, like foliglurax, to achieve this goal. nih.gov
The rationale is that by modulating the overactive glutamatergic system, an mGluR4 PAM could enhance the therapeutic effect of a lower dose of L-DOPA. nih.govebi.ac.uk In a rat model of Parkinson's disease, co-administration of an mGluR4 PAM with a sub-threshold, non-efficacious dose of L-DOPA resulted in a significant improvement in motor performance. acs.org The efficacy of this combination was comparable to that of a high, fully effective dose of L-DOPA alone. acs.org This demonstrates a clear L-DOPA sparing action, where the addition of the mGluR4 PAM allowed for a substantial reduction in the required L-DOPA dose while maintaining the same therapeutic benefit. acs.orgresearchgate.net This effect is thought to be mediated by the modulation of GABA release from the indirect pathway striatal projection neurons (iSPNs), which can contribute to both anti-parkinsonian effects and a reduced requirement for L-DOPA. nih.gov These findings from preclinical models suggest that mGluR4 PAMs hold promise as an adjunctive therapy to L-DOPA, not only for potentially treating LID but also for enabling a reduction in L-DOPA dosage. nih.gove-jmd.org
Effects on L-DOPA-Induced Dyskinesia (LID) in Rodent and Non-Human Primate Models
Pharmacodynamic Correlates in Animal Studies
The efficacy of a centrally acting drug is critically dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations at its target site. labiotech.eu Preclinical investigations have confirmed that foliglurax possesses favorable pharmacokinetic properties, notably high brain exposure following oral administration. nih.govpatsnap.comlabiotech.eu This characteristic is crucial for its pharmacological action on mGluR4 receptors within the central nervous system.
The ability of foliglurax to achieve sustained exposure in the brain is considered a key factor in its potential therapeutic effects. labiotech.eu This sustained presence allows for consistent modulation of the mGluR4 target, which is believed to be necessary for treating the chronic symptoms of Parkinson's disease. ysioscapital.comlabiotech.eu The relationship between brain concentration and pharmacological effect was supported in studies where the observed anti-parkinsonian and anti-dyskinetic effects in animal models were correlated with brain drug levels. acs.org For instance, in a rodent model, the time course of the anti-parkinsonian effect of a related mGluR4 PAM corresponded with its brain concentration, supporting a direct link between compound exposure in the brain and the observed efficacy. acs.org
Confirming that a drug candidate interacts with its intended molecular target in a living organism (in vivo) is a critical step in drug development. For foliglurax, demonstrating target engagement means showing that it binds to and modulates the mGluR4 receptor in the brain at doses that produce a pharmacological effect. researchgate.net
Translational imaging techniques, such as Positron Emission Tomography (PET), are valuable tools for this purpose. The development of specific PET ligands for the allosteric site of the mGluR4 receptor has been pursued to provide direct evidence of target occupancy in the brain. researchgate.netnih.gov Such studies can visualize and quantify the binding of the drug to its target, confirming that it reaches the intended site of action. researchgate.net
Advanced Research Methodologies and Translational Insights from Foliglurax Dihydrochloride Studies
Methodological Approaches in Foliglurax (B1653653) Dihydrochloride (B599025) Research
The investigation of Foliglurax dihydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has necessitated the use of sophisticated research methodologies. These approaches span from initial in vitro characterization to complex in vivo and imaging studies, each providing critical data for understanding the compound's mechanism and potential therapeutic applications.
In Vitro Assay Development for mGluR4 PAMs (e.g., Calcium Flux, cAMP, Receptor Binding)
The initial stages of research on mGluR4 PAMs like Foliglurax heavily rely on a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. patsnap.comnih.gov These assays are crucial for screening and optimizing lead compounds before they advance to more complex and costly preclinical and clinical studies. nih.gov
Calcium Flux Assays: One common method involves measuring changes in intracellular calcium concentration ([Ca2+]i). These assays often utilize cell lines, such as Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells, that have been genetically engineered to express the human or rat mGluR4. acs.orgacs.org Because mGluR4 is a Gi/o-coupled receptor, which typically leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP), these cells are often co-transfected with a chimeric G protein (like Gqi5 or GqTOP). acs.orgub.edu This chimeric protein redirects the receptor's signal to the phospholipase C pathway, resulting in a measurable increase in intracellular calcium upon receptor activation. This allows for a high-throughput method to screen for PAM activity. acs.orgsnmjournals.org
cAMP Assays: A more direct measure of mGluR4 activation involves quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels. ub.eduuni-regensburg.de These assays are typically performed in cells expressing mGluR4 and are stimulated with an agent like forskolin (B1673556) to elevate basal cAMP levels. ub.edu The ability of a PAM to enhance the glutamate-mediated reduction of these forskolin-stimulated cAMP levels provides a measure of its potency and efficacy. ub.edu
Receptor Binding Assays: Receptor binding assays are essential for characterizing the interaction of a PAM with the mGluR4 protein. nih.gov These studies often use radiolabeled ligands to determine the binding affinity of the test compound. nih.gov For allosteric modulators, these assays can be complex. They may involve measuring the ability of the PAM to enhance the binding of a radiolabeled orthosteric agonist, which provides information about the positive cooperativity between the allosteric and orthosteric sites. nih.gov The development of a fully characterized in vitro binding assay for mGluR4 PAMs has been a significant step in understanding their mechanism of action. nih.gov
Below is an interactive table summarizing the in vitro assays used in mGluR4 PAM research:
| Assay Type | Principle | Cell Lines | Key Measurement | Reference |
|---|---|---|---|---|
| Calcium Flux | Redirecting Gi/o signal via chimeric G-protein (Gqi5/GqTOP) to measure intracellular calcium increase. | HEK293, CHO | Potency (EC50) and efficacy of PAMs in enhancing glutamate-induced calcium mobilization. | acs.orgub.edu |
| cAMP Assay | Measuring the inhibition of forskolin-stimulated cAMP production following mGluR4 activation. | HEK293 | Potency and efficacy of PAMs in enhancing glutamate-induced cAMP reduction. | ub.eduuni-regensburg.de |
| Receptor Binding | Assessing the cooperative binding between the PAM and an orthosteric agonist using radioligands. | CHO | Binding affinity and cooperativity between the allosteric modulator and the orthosteric ligand. | nih.gov |
Design and Implementation of Animal Models for Neurodegenerative Research
To evaluate the therapeutic potential of Foliglurax and other mGluR4 PAMs for neurodegenerative disorders like Parkinson's disease (PD), researchers utilize various animal models that replicate key aspects of the human condition. doi.orgnih.gov These models are indispensable for assessing in vivo efficacy and understanding the compound's effects on motor symptoms and underlying pathology. scielo.br
Pharmacological Models:
Haloperidol-induced catalepsy: This model uses the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) to induce a cataleptic state in rodents, mimicking the akinesia seen in PD. It is a common initial screen for potential anti-parkinsonian drugs. tandfonline.com
Reserpine-induced akinesia: Reserpine depletes monoamines, including dopamine, leading to motor deficits. This model is also used to assess the symptomatic efficacy of novel treatments. nih.gov
Toxin-Based Models:
6-hydroxydopamine (6-OHDA) model: This neurotoxin is injected into the substantia nigra or striatum of rodents, causing a selective degeneration of dopaminergic neurons, which is a hallmark of PD. doi.orgnih.gov This model is used to study both motor symptoms and the potential neuroprotective effects of compounds. kcl.ac.uk
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra in both rodents and non-human primates. doi.orgnih.gov The MPTP-lesioned macaque, in particular, is considered a gold-standard model for preclinical evaluation of anti-parkinsonian drugs as it closely mimics the motor symptoms of human PD, including tremor, bradykinesia, and levodopa-induced dyskinesia. doi.org Foliglurax has shown efficacy in alleviating parkinsonism in this model. doi.orgnih.gov
Genetic Models:
MitoPark mouse: This genetic model features a progressive loss of dopaminergic neurons, offering a platform to study disease progression and the effects of therapeutic interventions over time. doi.org
Alpha-synuclein (B15492655) models: These models involve the overexpression of alpha-synuclein, a protein central to the pathology of PD, leading to the formation of Lewy body-like inclusions and neurodegeneration. nih.govnih.gov
The choice of model depends on the specific research question, with toxin-based and genetic models in non-human primates often considered to have higher translational relevance for predicting clinical outcomes. uni-regensburg.dedoi.org
Application of Advanced Imaging Techniques (e.g., Translational PET Imaging with Radiolabeled Ligands)
Advanced imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in the translational development of drugs like Foliglurax. nih.govacs.org PET imaging allows for the non-invasive visualization and quantification of molecular targets and physiological processes in the living brain, bridging the gap between preclinical and clinical research. mdpi.com
For mGluR4 PAMs, the development of specific PET radioligands is a critical step. michaeljfox.org These radiolabeled molecules are designed to bind with high affinity and selectivity to the mGluR4, enabling researchers to:
Confirm Target Engagement: PET studies can verify that a drug candidate is reaching its intended target in the brain and binding to it at clinically relevant doses. michaeljfox.org
Determine Receptor Occupancy: By measuring the displacement of the radioligand by the unlabeled drug, researchers can establish a relationship between the administered dose, the resulting concentration of the drug in the brain, and the percentage of mGluR4 receptors occupied. researchgate.net This information is vital for selecting appropriate doses for clinical trials.
Understand Disease Pathology: PET imaging can be used to investigate changes in the density and distribution of mGluR4 in neurodegenerative diseases, providing insights into the role of this receptor in the disease process. michaeljfox.org
A notable example in the field is the development of the PET tracer [11C]PXT012253, which was utilized in studies involving Foliglurax to characterize receptor occupancy. snmjournals.orgresearchgate.net The development of such tracers is challenging, as it requires compounds with high affinity, selectivity, and suitable pharmacokinetic properties to cross the blood-brain barrier and provide a clear signal. acs.org Researchers are continuously working on developing new and improved PET ligands for mGluR4, including those labeled with fluorine-18, which has a longer half-life than carbon-11, allowing for more flexible imaging protocols. acs.org
The integration of PET imaging into the drug development pipeline for mGluR4 PAMs represents a significant methodological advancement, offering invaluable data for making informed decisions about compound progression. nih.govacs.org
Preclinical Translational Challenges in mGluR4 PAM Development
Despite promising preclinical data, the development of mGluR4 PAMs, including Foliglurax, has faced significant translational challenges. These hurdles highlight the complexities of translating findings from the laboratory to effective clinical therapies for neurodegenerative diseases.
Discrepancies Between In Vitro and In Vivo Findings
A significant challenge in the development of mGluR4 PAMs is the frequent discrepancy between a compound's activity in simplified in vitro systems and its efficacy in complex in vivo models. nih.govnih.gov
Compounds that show high potency and efficacy in in vitro assays, such as calcium flux or cAMP assays, may fail to produce the expected therapeutic effects in animal models. nih.gov There are several potential reasons for this disconnect:
Pharmacokinetic Properties: A compound may have excellent in vitro activity but poor absorption, distribution, metabolism, or excretion (ADME) properties in a living organism. For instance, a molecule might not effectively cross the blood-brain barrier to reach its target in the central nervous system. tandfonline.com
Complexity of the In Vivo Environment: In vitro assays are conducted in controlled environments with specific cell lines. nih.gov The in vivo setting is far more complex, with the drug interacting with numerous cell types, proteins, and metabolic processes that can influence its activity and efficacy.
Allosteric Modulation Nuances: The mechanism of positive allosteric modulation itself adds a layer of complexity. The effect of a PAM is dependent on the presence of the endogenous agonist, glutamate. nih.gov The concentration and dynamics of glutamate in the specific brain circuits relevant to the disease may differ significantly from the conditions in an in vitro assay, leading to a different pharmacological effect in vivo. For example, the allosteric effect of Foliglurax might not lead to the desired functional enhancement at the high glutamate concentrations that may be present in the parkinsonian state compared to healthy conditions. researchgate.net
Off-Target Effects: A compound may have unforeseen off-target activities in vivo that could either counteract its intended therapeutic effect or cause side effects that limit its utility. mdpi.com
These discrepancies underscore the importance of early and thorough characterization of a compound's pharmacokinetic and pharmacodynamic properties across different species to better predict its in vivo behavior. researchgate.net
Predictive Validity of Preclinical Models for Complex Neurological Phenotypes
The ultimate success of a new drug for a neurodegenerative disease depends on its ability to improve complex clinical symptoms in humans. A major challenge is the predictive validity of the preclinical models used to assess efficacy—that is, how well the results from animal models translate to human patients. nih.gov
While animal models of Parkinson's disease, such as the MPTP-lesioned macaque, can replicate the cardinal motor symptoms, they may not fully capture the complex and heterogeneous nature of the human disease. doi.orgmdpi.com Parkinson's disease involves a wide range of motor and non-motor symptoms that progress over many years, and the underlying pathology is multifaceted. nih.gov
The case of Foliglurax illustrates this challenge. While it demonstrated efficacy in preclinical models, it ultimately failed to meet its primary and secondary endpoints in a Phase 2 clinical trial for reducing "OFF" time and dyskinesia in Parkinson's disease patients. nih.govnih.gov This outcome has led to questions about the translational gaps in the drug development model and the predictive power of the preclinical models used. nih.gov
Several factors contribute to this challenge:
Species Differences: There are inherent biological differences between the animal species used in preclinical research and humans, which can affect both the disease manifestation and the response to treatment.
Model Limitations: Toxin-based models induce acute or sub-acute neuronal loss, which may not fully reflect the slow, progressive neurodegeneration seen in human patients. nih.gov Genetic models may only represent a small fraction of the patient population with specific mutations. nih.gov
Endpoint Mismatch: The endpoints measured in animal models (e.g., locomotor activity, performance on a specific motor task) may not directly correspond to the complex clinical outcomes that are meaningful to patients (e.g., reduction in "OFF" time, quality of life). nih.gov
Recent studies have noted that the failure of Foliglurax in clinical trials is concordant with a lack of efficacy of other mGluR4 PAMs in certain preclinical models of L-DOPA-induced dyskinesia, which may support the predictive validity of those specific models but also raises further questions about the therapeutic potential of this mechanism for that particular symptom. nih.govresearchgate.net Improving the predictive validity of preclinical models is an ongoing area of research, with efforts focused on developing models that more accurately reflect the chronic and progressive nature of human neurodegenerative diseases. mdpi.com
Exploring the Relationship Between In Vitro Allosteric Modulation and In Vivo Efficacy
The translation of in vitro allosteric modulation to in vivo efficacy is a critical step in the development of therapeutic agents like this compound. This process involves a detailed understanding of how the potentiation of the metabotropic glutamate receptor 4 (mGluR4) observed in cellular assays translates to physiological effects in living organisms.
Foliglurax, also known as PXT002331, is a potent and selective positive allosteric modulator (PAM) of the mGluR4 receptor. acs.orgresearchgate.net In vitro studies have demonstrated its ability to enhance the receptor's response to its endogenous ligand, glutamate. For instance, in cellular assays using HEK293 cells expressing human mGluR4, Foliglurax potentiated the glutamate response with a potency (EC50) of 46 ± 18 nM. acs.org This potentiation is characterized by a leftward shift in the glutamate concentration-response curve, indicating that in the presence of Foliglurax, a lower concentration of glutamate is required to elicit a response. acs.org Furthermore, Foliglurax itself exhibits low intrinsic agonist activity, meaning it does not significantly activate the receptor on its own but rather amplifies the effect of the natural agonist. acs.org
The in vivo efficacy of Foliglurax has been evaluated in various preclinical models of Parkinson's disease. These studies aim to determine if the in vitro potentiation of mGluR4 translates into meaningful therapeutic effects. For example, in rodent models, Foliglurax has been shown to improve motor symptoms. acs.org A key aspect of this translational research is establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. This involves measuring the concentration of the drug in the brain and correlating it with the observed therapeutic effects. Such studies have been crucial in supporting that the antiparkinsonian effects of Foliglurax are indeed due to its engagement with the mGluR4 target in the brain. acs.org While Foliglurax showed promise in preclinical models and early clinical trials, it ultimately did not meet its primary endpoints in a Phase II study for Parkinson's disease. researchgate.netnih.govwikipedia.org
Comparative Analysis with Other mGluR4 Positive Allosteric Modulators
The field of mGluR4 positive allosteric modulators (PAMs) has seen the development of several compounds, each with distinct pharmacological profiles. A comparative analysis of Foliglurax with other notable mGluR4 PAMs such as PHCCC, ADX88178, Lu AF21934, and VU0155041 provides valuable insights into the structure-activity relationships and therapeutic potential of this class of molecules.
PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) was one of the first identified mGluR4 PAMs. nih.govpnas.org However, its utility has been limited by its low potency (with an EC50 in the micromolar range), poor water solubility, and off-target effects, including antagonist activity at the mGluR1 receptor. nih.govnih.govscispace.com Foliglurax, which shares a similar chromenone oxime core with PHCCC, represents a significant improvement, demonstrating approximately 50-fold greater potency and enhanced selectivity. acs.orgtandfonline.com
ADX88178 is a potent and selective mGluR4 PAM with an EC50 of 4 nM for the human receptor. medchemexpress.comresearchgate.net It is orally bioavailable and has shown efficacy in rodent models of Parkinson's disease. researchgate.netwikipedia.orgnih.gov Unlike Foliglurax, which ultimately failed in Phase II trials, ADX88178 has demonstrated anti-inflammatory effects in microglia, suggesting potential applications beyond symptomatic treatment of Parkinson's disease. nih.govnih.gov However, some studies have reported mixed results in animal models, with improvements in dyskinesia but a worsening of psychosis-like symptoms. wikipedia.org
Lu AF21934 is another selective and brain-penetrant mGluR4 PAM with an EC50 of 500 nM. medchemexpress.comcaymanchem.com It has demonstrated anxiolytic-like and antipsychotic-like effects in rodent models. caymanchem.combohrium.com Compared to Foliglurax, Lu AF21934 has a different chemical scaffold. tandfonline.com Studies have shown that while it can alleviate some motor deficits, it did not reduce established L-DOPA-induced dyskinesia in rat and primate models. patsnap.comresearchgate.net
VU0155041 is a potent and selective mGluR4 PAM with EC50 values of 798 nM and 693 nM for human and rat receptors, respectively. medchemexpress.commedchemexpress.comabcam.com A notable characteristic of VU0155041 is its significant intrinsic agonist activity. frontiersin.org While it has shown efficacy in behavioral models of Parkinson's disease following direct brain injection, its limited blood-brain barrier permeability and lower potency compared to newer compounds like Foliglurax and ADX88178 have constrained its development. nih.govabcam.comresearchgate.net
Future Directions and Research Opportunities
Development of Novel Foliglurax (B1653653) Dihydrochloride (B599025) Analogs for Research Probes
The journey from the initial mGluR4 PAM prototype, (-)-PHCCC, to Foliglurax (PXT002331) involved significant medicinal chemistry efforts to improve potency and pharmacokinetic properties. acs.org This process of structural refinement continues to be a critical area of research. The development of novel analogs based on the Foliglurax scaffold and other chemotypes is essential for creating more precise research tools. These new probes can help to:
Enhance Selectivity and Potency: While Foliglurax is highly selective for mGluR4, the creation of analogs with even greater potency and selectivity can help to dissect the specific functions of this receptor from other closely related group III mGluRs (mGluR6, mGluR7, mGluR8). tandfonline.commdpi.com
Explore Structure-Activity Relationships (SAR): Systematic modification of the core structure, as was done in the development of Foliglurax, helps to build a comprehensive understanding of how chemical changes affect the molecule's interaction with the allosteric binding site on the mGluR4 receptor. acs.orgresearchgate.net
Develop PET Ligands: The creation of radiolabeled analogs, such as [11C]PXT012253, is crucial for translational studies. researchgate.net These positron emission tomography (PET) ligands allow for in-vivo visualization and confirmation that a drug candidate is engaging with its target in the brain, a key step in bridging preclinical findings and clinical outcomes. tandfonline.comresearchgate.net
Medicinal chemistry has progressed from early compounds with limited brain penetration to newer generations of PAMs with improved properties. researchgate.net The table below highlights some key mGluR4 PAMs and their significance in research and development.
| Compound Series/Name | Key Features & Significance |
| (-)-PHCCC | A prototype mGluR4 PAM that was instrumental in early studies but had limitations in selectivity and pharmacokinetic properties. nih.gov |
| VU0155041 | A next-generation PAM with improved solubility and potency compared to (-)-PHCCC, which helped to further validate mGluR4 as a target. tandfonline.comnih.gov |
| Foliglurax (PXT002331) | The first mGluR4 PAM to advance to Phase II clinical trials for Parkinson's disease, featuring high potency and brain penetration. acs.orgsemanticscholar.org |
| ADX88178 | A potent and selective mGluR4 PAM used extensively in preclinical models to explore the receptor's role in various CNS disorders. addextherapeutics.comresearchgate.net |
| Valiglurax | A potential clinical candidate with potency comparable to Foliglurax and excellent pharmacokinetic properties. semanticscholar.org |
Investigating mGluR4 PAMs in Other Neurodegenerative or Psychiatric Disease Models Beyond Parkinson's Disease
The expression of mGluR4 in key brain regions involved in motor control, mood, and inflammation suggests its therapeutic potential extends beyond Parkinson's disease. tandfonline.combiospace.com Preclinical research is actively exploring the efficacy of mGluR4 PAMs in a variety of other CNS disorders.
Anxiety and Psychiatric Disorders: There is emerging evidence that mGluR4 activation may have anxiolytic and antipsychotic-like effects. researchgate.netbiospace.com For instance, the mGluR4 PAM ADX88178 showed efficacy in rodent models of anxiety and psychosis. addextherapeutics.comresearchgate.net Further investigation is warranted to understand the potential of these compounds in treating conditions like generalized anxiety disorder, schizophrenia, and depression. researchgate.netresearchgate.net
Multiple Sclerosis (MS) and Neuroinflammation: mGluR4 is expressed on immune cells, and its modulation can impact neuroinflammatory processes. biospace.comresearchgate.net Studies have shown that mGluR4 PAMs can be effective in preclinical models of MS, such as the experimental autoimmune encephalomyelitis (EAE) model, suggesting a role in treating autoimmune diseases. researchgate.netbiospace.com
Huntington's Disease: By reducing the release of glutamate (B1630785), mGluR4 activation could potentially mitigate the excitotoxic damage that contributes to neuronal death in Huntington's disease. tandfonline.com
Chronic Pain: The receptor's role in modulating pain signals in the spinal cord and brain makes mGluR4 PAMs potential candidates for novel analgesic drugs, particularly for neuropathic and inflammatory pain. tandfonline.comfrontiersin.org
Autism Spectrum Disorders: In a mouse model of autism, chronic treatment with an mGluR4 PAM normalized social interaction deficits, indicating a potential avenue for research. mdpi.com
The table below summarizes preclinical findings for mGluR4 PAMs in various disease models.
| Disease Area | Preclinical Model | Key Findings |
| Anxiety | Rodent models | mGluR4 PAMs demonstrated anxiolytic-like effects. addextherapeutics.combiospace.com |
| Schizophrenia | Rodent models of psychosis | mGluR4 PAMs reduced psychosis-like behaviors. researchgate.netresearchgate.net |
| Multiple Sclerosis | EAE mouse model | mGluR4 PAMs showed protective effects and reduced neuroinflammation. researchgate.netbiospace.com |
| Chronic Pain | Neuropathic & inflammatory pain models | Activation of mGluR4 has shown potential analgesic effects. tandfonline.comfrontiersin.org |
| Huntington's Disease | N/A | The mechanism of reducing glutamate release suggests a potential therapeutic role. tandfonline.com |
Further Elucidation of mGluR4 PAM Mechanisms at the Synaptic and Network Levels
The primary mechanism of mGluR4 activation is the inhibition of neurotransmitter release at presynaptic terminals. addextherapeutics.combiospace.com However, a deeper understanding of how this translates to changes in synaptic function and broader neural network activity is needed.
Synaptic Plasticity: Research has begun to show that mGluR4 PAMs can influence synaptic plasticity, the cellular basis of learning and memory. For example, in a rat model of Parkinson's disease, Foliglurax co-administered with L-DOPA was shown to rescue striatal synaptic plasticity that is otherwise lost. researchgate.net Further studies are needed to explore how mGluR4 modulation affects long-term potentiation (LTP) and long-term depression (LTD) in different brain circuits.
Network Oscillations: Investigating how mGluR4 PAMs alter brain network oscillations (e.g., gamma waves) can provide insights into their effects on cognition and circuit-level dysfunction in disease.
Heterodimer Function: mGluR4 can form heterodimers with other mGlu receptors, such as mGluR2. frontiersin.org The function of these mGlu2/mGlu4 heterodimers may differ from that of mGluR4 homodimers, and developing tools to selectively target these different receptor complexes could lead to more refined therapeutic effects. frontiersin.org
Circuit-Specific Effects: Electrophysiological studies have demonstrated that mGluR4 PAMs can impact excitatory neurotransmission in specific pathways, such as the thalamus-to-amygdala pathway, which is involved in fear and emotional processing. addextherapeutics.com Mapping these effects across different brain circuits is crucial for understanding the full therapeutic and potential side-effect profile of these compounds.
Exploration of mGluR4 PAMs as Tools for Understanding Glial Cell Function
Traditionally, neuroscience has focused on neurons, but glial cells—astrocytes and microglia—are now recognized as active participants in brain function and disease. mGluR4 receptors are expressed on these glial cells, opening a new frontier for research. frontiersin.orgnih.gov
Modulation of Neuroinflammation: mGluR4 receptors are found on microglia, the brain's resident immune cells. frontiersin.orgnih.gov Activation of these receptors can modulate microglial activity and reduce inflammation. For example, the mGluR4 PAM ADX88178 was found to reduce the inflammatory state of microglia. researchgate.net In a mouse model of Parkinson's, Foliglurax prevented the increase in astrocyte markers associated with neuroinflammation. nih.gov
Tolerogenic Phenotype: In dendritic cells, another type of immune cell where mGluR4 is expressed, PAMs can induce a "tolerogenic" state, which helps to suppress excessive immune responses. researchgate.net This has significant implications for autoimmune diseases like MS. researchgate.net
Addressing Remaining Translational Gaps in Preclinical Research for mGluR4 Targets
The failure of Foliglurax in clinical trials, despite promising preclinical data, highlights the significant "translational gap" between animal models and human disease. tandfonline.comresearchgate.net Addressing these challenges is paramount for the future success of mGluR4-targeted therapies.
Improving Preclinical Models: While standard models of Parkinson's disease are useful, they may not fully replicate the complexity of the human condition. Developing and utilizing more sophisticated models, such as those incorporating alpha-synuclein (B15492655) pathology, could improve the predictive validity of preclinical studies. addextherapeutics.com
Target Engagement Biomarkers: A critical question in clinical trials is whether the drug is reaching its target at a therapeutically relevant concentration. The development of PET ligands for mGluR4 is a major step forward, as it allows for direct measurement of receptor occupancy in the human brain, helping to ensure adequate dosing and target engagement. tandfonline.comresearchgate.net
Understanding Clinical Trial Failures: A thorough analysis of why Foliglurax failed is crucial for the field. tandfonline.comresearchgate.net Factors could include insufficient efficacy, issues with patient selection, the choice of clinical endpoints, or a disconnect between the mechanisms tested in preclinical models and the clinical symptoms being targeted. tandfonline.comfirstwordpharma.com The AMBLED trial for Foliglurax did not show a significant difference from placebo in reducing "OFF" time or dyskinesia in Parkinson's patients. firstwordpharma.com
Long-Term Investment: Developing drugs for novel mechanisms like mGluR4 modulation requires sustained scientific and financial investment to overcome the inherent challenges of drug discovery and translation. tandfonline.com
Q & A
Q. What is the molecular mechanism of Foliglurax dihydrochloride, and how is its selectivity for mGluR4 validated experimentally?
this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), enhancing glutamate-induced signaling with an EC₅₀ of 79 ± 19 nM. Its selectivity is assessed using heterologous expression systems (e.g., CODA-RET2) to compare activity across mGlu receptor subtypes. For example, Foliglurax strongly potentiates mGlu4 homodimers (mGlu4/4) but shows minimal effects on mGlu4/2 or mGlu4/3 heterodimers, confirming subunit specificity. Radioligand binding assays and concentration-response curves in defined dimer configurations further validate selectivity .
Q. Which preclinical models are utilized to evaluate this compound’s antiparkinsonian effects?
In vivo rodent models of Parkinson’s disease (e.g., 6-hydroxydopamine-lesioned rats) are commonly employed. These models assess motor function improvements (e.g., rotational behavior, catalepsy) after Foliglurax administration. Ex vivo electrophysiological recordings in basal ganglia circuits and microdialysis to measure dopamine release in the striatum provide mechanistic insights. Brain penetrance is confirmed via pharmacokinetic studies measuring cerebrospinal fluid (CSF) concentrations or using blood-brain barrier (BBB) permeability assays like PAMPA .
Q. What in vitro assays are standard for assessing this compound’s modulatory activity?
Glutamate dose-response experiments in cell lines (e.g., HEK293) expressing mGlu4 homodimers or heterodimers (e.g., mGlu4/7, 4/8) are standard. The CODA-RET2 system quantifies receptor activation via changes in luminescence or fluorescence. Co-application of Foliglurax with glutamate at varying concentrations generates EC₅₀ values and fold-shift metrics. Parallel assays with other PAMs (e.g., VU0155041) control for assay-specific artifacts .
Advanced Research Questions
Q. How do researchers resolve contradictory findings in Foliglurax’s potency across mGlu receptor dimer configurations?
Discrepancies arise due to dimer-specific pharmacology. For instance, Foliglurax potentiates mGlu4/7 and mGlu4/8 heterodimers but shows weak activity on mGlu7/8. To address this, studies use systematic dimer co-expression (e.g., mGlu4/7 vs. 7/8) and pharmacological profiling with multiple PAMs. Structural modeling of the transmembrane domain and mutagenesis (e.g., altering residues in the allosteric binding pocket) further elucidate dimer-specific binding kinetics .
Q. What methodological approaches are used to investigate Foliglurax’s off-target effects on mGlu8 receptors?
While Foliglurax is selective for mGlu4, weak potentiation of mGlu7/8 heterodimers suggests potential cross-reactivity. Competitive binding assays with mGlu8-specific antagonists (e.g., ADX71743) and radiolabeled Foliglurax derivatives confirm direct interactions. Functional assays in mGlu8-expressing cells (without mGlu4 subunits) and in silico docking simulations refine binding site predictions .
Q. How is this compound evaluated in combination therapies for chemotherapy-resistant cancers?
In cytarabine-resistant leukemia cell lines (e.g., REH/Ara-C), Foliglurax is tested alongside chemotherapeutics (e.g., CAB/PLI) to assess synergism. Dose-matrix experiments quantify combination indices (CI) via the Chou-Talalay method. Mechanistic studies include RNA-seq to identify modulated pathways (e.g., SOX2, Mcl-1) and flow cytometry to measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .
Q. What experimental designs account for Foliglurax’s differential effects on mGlu4/7 versus mGlu4/8 heterodimers?
Researchers optimize assays by:
- Expressing pure dimer populations : Using engineered cell lines with strict subunit pairing (e.g., TANGO-tagged receptors).
- Tailoring glutamate concentrations : Sub-saturating glutamate doses amplify PAM effects.
- Validating with orthogonal assays : Electrophysiology (e.g., patch-clamp) complements luminescence-based systems to confirm functional modulation .
Data Analysis and Reproducibility
Q. How are concentration-response data analyzed to quantify Foliglurax’s PAM activity?
Data are fitted to a three-parameter logistic equation:
where is the maximal response, is the Hill coefficient, and is Foliglurax concentration. Fold-shift is calculated as . Statistical significance is assessed via ANOVA with post-hoc Tukey tests .
Q. What steps ensure reproducibility in studies involving mGlu receptor dimers?
- Cell line authentication : Short tandem repeat (STR) profiling and mycoplasma testing.
- Dimer validation : Co-immunoprecipitation or Bioluminescence Resonance Energy Transfer (BRET).
- Data transparency : Full disclosure of glutamate and Foliglurax concentrations, buffer compositions, and raw data deposition in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
